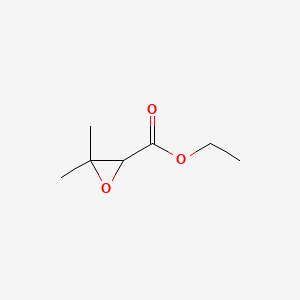

Ethyl 3,3-dimethyloxirane-2-carboxylate

描述

Structural Significance and Reactivity Profile of the Oxirane-Ester Moiety

The defining feature of Ethyl 3,3-dimethyloxirane-2-carboxylate is the oxirane-ester moiety. The three-membered oxirane ring is inherently strained, with bond angles deviating significantly from the ideal tetrahedral angle. This ring strain is the primary driver of its reactivity, making the epoxide susceptible to ring-opening reactions under both acidic and basic conditions. researchgate.net

The presence of the ethyl ester group further influences the reactivity of the oxirane ring. The electron-withdrawing nature of the carboxylate group can affect the regioselectivity of the ring-opening reaction. In nucleophilic attacks, the reaction can proceed via an SN2 mechanism, where the nucleophile attacks one ofthe carbon atoms of the oxirane ring, leading to the opening of the ring and the formation of a new carbon-nucleophile bond. The stereochemistry of the starting epoxide often dictates the stereochemistry of the product, making these compounds valuable in asymmetric synthesis. pdx.edu

The reactivity of the oxirane ring allows for the synthesis of a variety of functionalized products. For instance, hydrolysis of the epoxide can yield diols, while reaction with amines can produce amino alcohols. These transformations are fundamental in the synthesis of pharmaceuticals and other biologically active compounds. wikipedia.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| CAS Number | 5369-63-1 |

| Appearance | Colorless liquid |

| Boiling Point | 172-174 °C |

This data is compiled from various chemical databases. nih.govchemicalbook.comnih.gov

Historical Development and Evolution of Oxirane Chemistry as a Synthetic Discipline

The journey of oxirane chemistry began in 1859 when Charles-Adolphe Wurtz first synthesized ethylene (B1197577) oxide, the simplest epoxide. scentspiracy.com This discovery laid the groundwork for a new field of organic chemistry. However, it was the development of new synthetic methods that truly unlocked the potential of this class of compounds.

A significant milestone in the synthesis of oxirane carboxylates was the discovery of the Darzens condensation in 1904 by Auguste Georges Darzens. wikipedia.org This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, or glycidic ester. wikipedia.orgunacademy.com The Darzens reaction provided a direct and versatile route to these valuable synthetic intermediates. scentspiracy.com

The latter half of the 20th century saw a revolution in epoxide chemistry with the advent of asymmetric epoxidation methods. In 1980, K. Barry Sharpless and his colleagues developed the Sharpless asymmetric epoxidation, a highly enantioselective method for the epoxidation of allylic alcohols. wikipedia.orgdalalinstitute.com This groundbreaking work, which earned Sharpless a share of the 2001 Nobel Prize in Chemistry, allowed for the synthesis of chiral epoxides with high predictability and efficiency. researchgate.netwikipedia.org The ability to control the stereochemistry of epoxides has had a profound impact on the synthesis of complex natural products and pharmaceuticals. slideshare.net

The evolution of oxirane chemistry, from Wurtz's initial discovery to the sophisticated asymmetric methods of today, highlights the enduring importance of epoxides as versatile intermediates in organic synthesis. This compound and its congeners continue to be valuable tools for chemists in the construction of complex molecular architectures.

Table 2: Key Milestones in Oxirane Chemistry

| Year | Discovery | Significance |

|---|---|---|

| 1859 | First synthesis of ethylene oxide by Charles-Adolphe Wurtz. | Laid the foundation for oxirane chemistry. scentspiracy.com |

| 1904 | The Darzens condensation is reported by Auguste Georges Darzens. | Provided a direct route to α,β-epoxy esters (glycidic esters). wikipedia.org |

| 1980 | Development of the Sharpless asymmetric epoxidation. | Enabled the highly enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. wikipedia.orgdalalinstitute.com |

Structure

3D Structure

属性

IUPAC Name |

ethyl 3,3-dimethyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-4-9-6(8)5-7(2,3)10-5/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYMVENNZXMYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288398 | |

| Record name | ethyl 3,3-dimethyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5369-63-1 | |

| Record name | NSC55749 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3,3-dimethyloxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of Ethyl 3,3 Dimethyloxirane 2 Carboxylate

Stereoselective Epoxidation of α,β-Unsaturated Esters

One viable route to ethyl 3,3-dimethyloxirane-2-carboxylate is the direct epoxidation of the double bond in ethyl 3-methylbut-2-enoate. wikipedia.org This method is an alternative to condensation strategies and relies on the oxidative addition of an oxygen atom across the alkene. wikipedia.org The success of this approach is contingent on the reactivity of the electron-poor olefin, as α,β-unsaturated esters are known to react more slowly than electron-rich alkenes. sciforum.net

Organic peracids are common reagents for the epoxidation of olefins. sciforum.net The reaction mechanism is a concerted process where the peracid delivers an oxygen atom to the double bond. sciforum.net Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are frequently used for this transformation. sciforum.net The epoxidation of α,β-unsaturated esters with m-CPBA is typically performed at ambient temperature, and a mild basic workup can be employed to remove the resulting benzoic acid by-product. sciforum.net Another potent oxidizing agent used for these systems is dimethyldioxirane (B1199080) (DMDO), which is known to be a powerful and selective oxygen transfer reagent that can be used in situ or as an isolated solution in acetone (B3395972). scispace.com

| Method | Oxidant | Typical Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Peracid Epoxidation | m-CPBA | Ambient temperature, basic work-up | Yields for simple α,β-unsaturated esters can range from 60-95%. sciforum.net | sciforum.net |

| Dioxirane Epoxidation | Dimethyldioxirane (DMDO) | Acetone, 23 °C | Less sensitive to steric effects compared to simple alkenes, but with lower reaction rates. scispace.com | scispace.com |

To enhance reactivity and introduce stereocontrol, transition metal catalysts are employed in conjunction with a co-oxidant. sciforum.net While early methods had limitations, recent advancements have led to highly efficient systems. organic-chemistry.org For instance, a catalytic asymmetric epoxidation of various α,β-unsaturated esters has been developed using a chiral yttrium-biphenyldiol complex. organic-chemistry.org This system, utilizing an yttrium catalyst with a chiral biphenyldiol ligand, facilitates the conjugate addition of an oxidant, yielding α,β-epoxy esters in high yields (up to 97%) and excellent enantioselectivity (up to 99% ee). organic-chemistry.org Other rare-earth metal amides, such as those of Ytterbium (Yb), have also been successfully used with chiral TADDOL ligands and tert-butylhydroperoxide (TBHP) as the oxidant for the asymmetric epoxidation of α,β-unsaturated ketones, a related class of compounds. rsc.org

| Catalyst System | Oxidant | Substrate Scope | Reported Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Yttrium-chiral biphenyldiol complex | Cumene hydroperoxide (CHP) | Broad, including esters with electron-donating and withdrawing groups | Up to 97% | Up to 99% | organic-chemistry.org |

| Yb[N(SiMe3)2]3 with chiral TADDOL ligand | tert-butylhydroperoxide (TBHP) | α,β-unsaturated ketones | 89–99% | 57–94% | rsc.org |

Darzens Condensation Reaction: Mechanistic and Synthetic Aspects

The Darzens condensation, discovered by Auguste Georges Darzens in 1904, is the most direct and widely recognized method for synthesizing α,β-epoxy esters (glycidic esters). wikipedia.orgmychemblog.com The reaction involves the condensation of a ketone or aldehyde with an α-halo ester in the presence of a base. wikipedia.org For the synthesis of this compound, this involves the reaction between acetone and ethyl chloroacetate (B1199739). vaia.com

The mechanism of the Darzens reaction begins with the deprotonation of the α-halo ester at the halogenated carbon by a sufficiently strong base. wikipedia.org This creates a resonance-stabilized enolate, which acts as the nucleophile. wikipedia.org The enolate then attacks the carbonyl carbon of the ketone (acetone), forming a carbon-carbon bond and a halohydrin intermediate. wikipedia.orgorganic-chemistry.org The final step is an intramolecular SN2 reaction where the newly formed alkoxide anion displaces the adjacent halide, forming the epoxide ring. wikipedia.orgorganic-chemistry.org This sequence is considered a condensation reaction due to the net loss of the elements of the hydrogen halide. wikipedia.org

The choice of base and solvent significantly impacts the Darzens condensation. nih.gov A variety of bases can be used, including sodium ethoxide, sodium amide, and potassium tert-butoxide. mychemblog.com Modern approaches have explored the use of highly basic, non-nucleophilic phosphazene bases (e.g., P1-t-Bu), which can promote the reaction in nearly quantitative yields under mild conditions and short reaction times. nih.govresearchgate.net These bases are effective in aprotic solvents of low polarity like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), which helps to minimize the hydrolysis of the resulting epoxy ester, a common side reaction. nih.govresearchgate.net The solvent's dielectric constant has been shown to correlate with reaction time. researchgate.net For instance, reactions are often faster in more polar aprotic solvents like acetonitrile (B52724) compared to THF or toluene. nih.gov

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetonitrile | 37.5 | 1 | 95 | nih.gov |

| DCM | 8.93 | 6 | 94 | nih.gov |

| THF | 7.58 | 24 | 83 | nih.gov |

| Toluene | 2.38 | 48 | 43 | nih.gov |

Scaling the Darzens reaction to a multigram level presents several challenges. researchgate.net The use of strong bases like sodium hydride (NaH) in hexane, while potentially clean, is often inconvenient for large-scale synthesis due to the evolution of flammable hydrogen gas. researchgate.net Using common bases like solid sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can lead to significant side reactions, including the hydrolysis of the product ester to the corresponding epoxy acid and self-condensation of the carbonyl starting material. researchgate.net Purification of the desired epoxy ester from these mixtures by distillation can also be problematic. researchgate.net

Strategies to overcome these issues include:

Aprotic Conditions: Using non-hydrolytic conditions with bases like sodium ethoxide in diethyl ether or THF can prevent ester hydrolysis. researchgate.net

Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, in conjunction with solid hydroxides can sometimes improve results, although side reactions may still occur. researchgate.netresearchgate.net

Modern Bases: Employing strong, non-nucleophilic bases like the phosphazenes mentioned earlier can offer a cleaner reaction profile, minimizing side products even in less polar aprotic solvents. nih.govresearchgate.net

Alternative Routes: In cases where the Darzens condensation proves inefficient on a larger scale, an alternative two-step approach involving a Wittig reaction to form the α,β-unsaturated ester followed by its epoxidation may be considered. researchgate.net

Alternative Cyclization and Alkylation Strategies for Oxirane Ring Formation

Beyond the conventional Darzens condensation, the formation of the this compound ring can be effectively achieved through a two-step process: the synthesis of ethyl 3,3-dimethylacrylate followed by its epoxidation. This approach circumvents some of the challenges associated with the Darzens reaction, such as the formation of byproducts and difficulties in scaling up. buchler-gmbh.com The epoxidation step, in particular, has been the subject of considerable research, with various reagents and catalytic systems being investigated to optimize the synthesis of the target epoxide.

Epoxidation of Ethyl 3,3-Dimethylacrylate

The direct epoxidation of ethyl 3,3-dimethylacrylate presents a versatile and often cleaner route to this compound. A variety of oxidizing agents can be employed for this transformation, each with its own set of advantages and reaction conditions.

Using Peroxyacids:

Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the epoxidation of alkenes, including α,β-unsaturated esters like ethyl 3,3-dimethylacrylate. masterorganicchemistry.comrsc.org The reaction is typically carried out in an inert solvent, such as dichloromethane, at or below room temperature. The syn-addition mechanism of m-CPBA ensures a stereospecific epoxidation. masterorganicchemistry.com Research has also explored conducting m-CPBA epoxidations at elevated temperatures in the presence of a radical inhibitor to improve efficiency for certain substrates. rsc.org

With Hydrogen Peroxide:

Hydrogen peroxide, being an inexpensive and environmentally benign oxidant, is an attractive alternative to peroxyacids. rasayanjournal.co.in However, its use often requires a catalyst to activate it for the epoxidation of electron-deficient alkenes. Various catalytic systems, including heteropolyoxometalates, have been shown to effectively mediate the epoxidation of alkenes with hydrogen peroxide. rasayanjournal.co.inbibliotekanauki.pl The choice of solvent can significantly impact the reaction's efficiency, with mixed solvent systems sometimes providing superior results. rasayanjournal.co.in

Phase-Transfer Catalyzed (PTC) Approaches

Phase-transfer catalysis has emerged as a powerful technique to enhance the efficiency of both the Darzens condensation and epoxidation reactions. rsc.orgresearchgate.netresearchgate.net In the context of synthesizing glycidic esters, PTC can facilitate the reaction between reactants present in different phases (e.g., a solid base and an organic substrate), often leading to higher yields, shorter reaction times, and milder conditions, thereby minimizing side reactions like hydrolysis. researchgate.net For instance, the use of quaternary ammonium salts as phase-transfer catalysts in the Darzens condensation of acetone with ethyl chloroacetate can improve the formation of the corresponding glycidic ester. researchgate.net

Similarly, PTC can be applied to epoxidation reactions, particularly those using hydrogen peroxide. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully employed in the asymmetric epoxidation of α,β-unsaturated ketones, suggesting a potential for the enantioselective synthesis of this compound. buchler-gmbh.comacs.orgorganic-chemistry.org

Asymmetric Epoxidation

The development of asymmetric epoxidation methods allows for the synthesis of specific enantiomers of chiral epoxides, which is of significant interest in the pharmaceutical and fine chemical industries. While specific data for the asymmetric epoxidation of ethyl 3,3-dimethylacrylate is not extensively detailed in the provided search results, established methods for the asymmetric epoxidation of unfunctionalized and α,β-unsaturated carbonyl compounds provide a strong foundation for this approach. wikipedia.orgwikipedia.orgyoutube.com

Prominent methods include the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, and the Shi epoxidation, an organocatalytic method. wikipedia.orgwikipedia.org These methods have demonstrated high enantioselectivity for a range of substrates and could potentially be adapted for the asymmetric synthesis of this compound from its corresponding acrylate (B77674) precursor.

The following table summarizes the conceptual basis of these alternative strategies, drawing on general findings in the field. It is important to note that direct comparative data for the synthesis of this compound using these specific methods is not available in the provided search results.

| Methodology | Key Reagents/Catalysts | General Advantages & Research Findings | Relevant Citations |

| Epoxidation of Ethyl 3,3-Dimethylacrylate with m-CPBA | m-CPBA, Dichloromethane | Generally high yields, stereospecific syn-addition. Can be performed at various temperatures. | masterorganicchemistry.comrsc.orgresearchgate.net |

| Epoxidation of Ethyl 3,3-Dimethylacrylate with H₂O₂ | H₂O₂, Metal-based catalysts (e.g., Heteropolyoxometalates) | Environmentally friendly oxidant, catalyst is crucial for activation. Solvent choice is important. | rasayanjournal.co.inbibliotekanauki.pl |

| Phase-Transfer Catalyzed (PTC) Darzens Condensation | Acetone, Ethyl chloroacetate, Base (e.g., NaOH), Quaternary ammonium salt | Improved yields and reaction rates, milder conditions, reduced side reactions. | rsc.orgresearchgate.netresearchgate.netresearchgate.net |

| Phase-Transfer Catalyzed (PTC) Asymmetric Epoxidation | Ethyl 3,3-dimethylacrylate, Oxidant (e.g., H₂O₂), Chiral PTC (e.g., Cinchona alkaloid derivatives) | Potential for high enantioselectivity, often with low catalyst loading and short reaction times. | buchler-gmbh.comacs.orgorganic-chemistry.org |

| Asymmetric Epoxidation (e.g., Jacobsen-Katsuki) | Ethyl 3,3-dimethylacrylate, Oxidant, Chiral Mn-salen complex | Established method for enantioselective epoxidation of unfunctionalized alkenes. | wikipedia.orgwikipedia.orgnih.gov |

| Weitz-Scheffer Epoxidation | Ethyl 3,3-dimethylacrylate, H₂O₂, Base | A classic method for nucleophilic epoxidation of electron-deficient alkenes. | wikipedia.orgresearchgate.net |

Reactivity and Mechanistic Pathways of Ethyl 3,3 Dimethyloxirane 2 Carboxylate

Nucleophilic Ring-Opening Reactions of the Oxirane Core

The reactivity of the epoxide ring is central to the chemical behavior of ethyl 3,3-dimethyloxirane-2-carboxylate. The ring-opening can be initiated by either acid or base catalysis, and the regiochemical and stereochemical outcomes are highly dependent on the reaction conditions. libretexts.org

Acid-Catalyzed Ring Opening: Regioselectivity and Stereochemistry

Under acidic conditions, the epoxide oxygen is first protonated, which enhances the leaving group potential of the oxygen atom. masterorganicchemistry.comjove.com This protonation is a key step, making the epoxide susceptible to attack by even weak nucleophiles. jove.com

Regioselectivity: In the case of asymmetrically substituted epoxides like this compound, the subsequent nucleophilic attack does not follow the typical SN2 pathway of least steric hindrance. Instead, the reaction proceeds via a mechanism with significant SN1 character. libretexts.org The positive charge on the protonated epoxide is better stabilized at the more substituted carbon atom (the tertiary carbon bearing the two methyl groups). jove.comyoutube.com Consequently, the nucleophile preferentially attacks this more substituted carbon. masterorganicchemistry.comlibretexts.org This regioselectivity is a common pattern for the acid-catalyzed ring-opening of epoxides with tertiary carbons. chemistrysteps.comorganicchemistrytutor.com

Stereochemistry: The acid-catalyzed ring-opening of epoxides generally proceeds with an inversion of configuration at the site of nucleophilic attack, which is characteristic of an SN2-like backside attack. masterorganicchemistry.comjove.com This results in the formation of a trans or anti product, where the nucleophile and the newly formed hydroxyl group are on opposite sides of the original epoxide plane. libretexts.orgchemistrysteps.com

Table 1: Regioselectivity and Stereochemistry of Acid-Catalyzed Ring Opening

| Feature | Description | Governing Factors |

| Regioselectivity | Nucleophilic attack occurs at the more substituted carbon (C3). | Stabilization of the partial positive charge on the tertiary carbon. jove.comyoutube.com |

| Stereochemistry | Inversion of configuration at the carbon of attack, leading to a trans product. | SN2-like backside attack on the protonated epoxide. masterorganicchemistry.comjove.com |

Base-Catalyzed Ring Opening: Regioselectivity and Stereochemistry

In the presence of a strong base, the ring-opening mechanism of this compound is fundamentally different from the acid-catalyzed pathway.

Regioselectivity: Under basic conditions, the reaction follows a classic SN2 mechanism. masterorganicchemistry.comlibretexts.org The nucleophile, which is typically a strong base like a hydroxide (B78521) or alkoxide ion, directly attacks one of the electrophilic carbons of the epoxide ring. masterorganicchemistry.com Due to steric hindrance from the two methyl groups at the C3 position, the nucleophile will preferentially attack the less substituted carbon atom (C2). masterorganicchemistry.comlibretexts.org This is a general principle for the base-catalyzed opening of unsymmetrical epoxides. organicchemistrytutor.com

Stereochemistry: Consistent with an SN2 mechanism, the base-catalyzed ring opening results in an inversion of stereochemistry at the carbon atom that is attacked. masterorganicchemistry.commasterorganicchemistry.com The nucleophile approaches from the side opposite to the C-O bond, leading to a trans relationship between the incoming nucleophile and the resulting hydroxyl group. libretexts.org

Table 2: Regioselectivity and Stereochemistry of Base-Catalyzed Ring Opening

| Feature | Description | Governing Factors |

| Regioselectivity | Nucleophilic attack occurs at the less substituted carbon (C2). | Steric hindrance at the more substituted carbon. masterorganicchemistry.comlibretexts.org |

| Stereochemistry | Inversion of configuration at the carbon of attack, leading to a trans product. | SN2 backside attack. masterorganicchemistry.comlibretexts.org |

Directed Ring-Opening with Specific Nucleophiles (e.g., thiols, amines)

The oxirane ring of this compound can be opened by a variety of specific nucleophiles, such as thiols and amines, to yield highly functionalized molecules. rsc.org The reaction conditions (acidic or basic catalysis) will dictate the regioselectivity, as described in the preceding sections.

For instance, the reaction with amines is a well-established method for the synthesis of β-amino alcohols, which are valuable intermediates in the preparation of pharmaceuticals and other fine chemicals. rsc.org The nucleophilicity of the amine plays a significant role; less nucleophilic amines may require Lewis acid catalysis to facilitate the ring-opening. rsc.org For example, aromatic amines, which are less nucleophilic, can be used to selectively open the epoxide ring under catalyst-controlled conditions. rsc.org Similarly, thiols can act as nucleophiles to open the epoxide ring, leading to the formation of β-hydroxy thioethers.

Transformations of the Ethyl Carboxylate Moiety

In addition to the reactions of the epoxide ring, the ethyl carboxylate group of this compound can undergo a range of transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

The ester functionality can be readily transformed into other functional groups, providing another avenue for the derivatization of this molecule.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemistrysteps.comlibretexts.org

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. chemistrysteps.comyoutube.comlibretexts.org To drive the reaction to completion, a large excess of water is typically used. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process. chemistrysteps.commasterorganicchemistry.com The hydroxide ion attacks the carbonyl carbon, and the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction to completion. masterorganicchemistry.comucoz.com

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com

Acid-catalyzed transesterification follows a similar mechanism to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

Base-catalyzed transesterification involves the attack of an alkoxide ion on the ester carbonyl. masterorganicchemistry.com To favor the formation of the desired product, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.com

Reduction and Subsequent Derivatization

The ethyl carboxylate group is susceptible to reduction by powerful reducing agents.

Reduction: Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing both the ester and the epoxide functionalities. adichemistry.combyjus.comquora.com The reduction of the ester group yields a primary alcohol. byjus.comwikipedia.org It's important to note that LiAlH4 will also reduce the epoxide, typically attacking the less hindered carbon to produce an alcohol. adichemistry.combyjus.comwikipedia.org Therefore, the reduction of this compound with LiAlH4 is expected to yield a diol. The reaction is typically carried out in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.combyjus.com

Subsequent Derivatization: The diol product resulting from the reduction can be further functionalized. The primary and secondary hydroxyl groups can undergo a variety of reactions, such as esterification, etherification, or oxidation, allowing for the synthesis of a wide range of derivatives.

Rearrangement and Isomerization Pathways of the Oxirane-Ester System

The reactivity of the oxirane ring in this compound is a focal point for understanding its transformation into other functional groups. The presence of the ester group at the C2 position and the gem-dimethyl groups at the C3 position significantly influences the regioselectivity and mechanism of ring-opening and subsequent rearrangements.

Acid-Catalyzed Isomerization to β-Ketoesters or Related Compounds

The acid-catalyzed rearrangement of epoxides is a well-established synthetic transformation, and in the case of this compound, this can theoretically lead to the formation of β-ketoesters. The proposed mechanism for this isomerization involves the initial activation of the epoxide oxygen by a Lewis acid or a protic acid.

Mechanism with Lewis Acid Catalysis:

A general mechanism for the Lewis acid-catalyzed rearrangement of an α,α-disubstituted epoxide, such as this compound, can be proposed. The reaction is initiated by the coordination of the Lewis acid (e.g., BF₃) to the lone pair of electrons on the epoxide oxygen. This coordination polarizes the C-O bonds of the epoxide, making the carbon atoms more electrophilic and facilitating ring-opening.

The cleavage of the C3-O bond is favored due to the formation of a more stable tertiary carbocation at the C3 position, stabilized by the two methyl groups. This is in contrast to the alternative C2-O bond cleavage, which would result in a less stable carbocation adjacent to the electron-withdrawing ester group.

Following the formation of the tertiary carbocation intermediate, a 1,2-hydride shift from the C2 position to the C3 carbocation center would lead to the formation of a more stable oxocarbenium ion. Subsequent deprotonation and tautomerization of the resulting enol would yield the final β-ketoester product, ethyl 3-methyl-2-oxobutanoate.

While this mechanism is theoretically plausible for this compound, specific experimental studies detailing this transformation and the yields of the corresponding β-ketoester are not extensively documented in the reviewed literature. However, the isomerization of other epoxides under Lewis acid catalysis lends support to this proposed pathway. For instance, the isomerization of silybin, a complex flavonolignan containing an oxirane-like ring, has been shown to proceed with BF₃·OEt₂ catalysis, involving configurational changes at the carbon atoms of the heterocyclic ring. researchgate.net

| Reactant | Catalyst | Proposed Intermediate | Product |

| This compound | Lewis Acid (e.g., BF₃) | Tertiary carbocation at C3 | Ethyl 3-methyl-2-oxobutanoate |

Radical-Mediated Processes and Oxidation Pathways (e.g., in combustion modeling)

The behavior of this compound under high-temperature conditions, such as those encountered in combustion, involves radical-mediated processes and complex oxidation pathways. While specific combustion modeling studies on this particular molecule are scarce, general principles of the combustion of epoxy resins and related compounds can provide insights.

The thermal decomposition of this compound is expected to initiate through homolytic cleavage of the weakest bonds in the molecule. fishersci.com The C-C bond of the oxirane ring is a likely candidate for initial scission due to ring strain, leading to the formation of a diradical intermediate. This diradical can then undergo further reactions, including fragmentation and rearrangement, to produce a variety of smaller, volatile molecules.

In the presence of oxygen, these initial decomposition products will participate in a complex series of radical chain reactions characteristic of combustion. These reactions involve the formation of various radical species, including alkyl, peroxy, and hydroxyl radicals, which propagate the combustion process. The final products of complete combustion would be carbon dioxide and water. However, incomplete combustion can lead to the formation of carbon monoxide, soot, and other potentially hazardous volatile organic compounds. fishersci.com

Studies on the gas-phase unimolecular reactions of related cyclic ethers, such as 2,4-dimethyloxetanyl radicals, indicate that ring-opening is a key step, followed by β-scission to yield smaller aldehydes, alkenes, and other radical species. semanticscholar.org For instance, the unimolecular reaction of 2,4-dimethyloxetan-2-yl radical leads to propene and an acetyl radical. semanticscholar.org A similar ring-opening and fragmentation pattern could be anticipated for the radical formed from this compound.

The kinetics of the gas-phase elimination of ethyl esters of 2-oxo-carboxylic acids have been studied, revealing that these compounds can undergo thermal decomposition. researchgate.net While not directly an epoxide, this class of compounds shares the ester functionality and provides a basis for understanding the thermal stability of the ester group in this compound during combustion.

| Process | Key Intermediates | Potential Products |

| Thermal Decomposition (Pyrolysis) | Diradicals, smaller radical fragments | Carbon monoxide, aldehydes, ketones, alkenes |

| Oxidation (Combustion) | Alkyl, peroxy, and hydroxyl radicals | Carbon dioxide, water, carbon monoxide, soot |

Chiral Aspects and Stereoselective Synthesis of Ethyl 3,3 Dimethyloxirane 2 Carboxylate

Asymmetric Synthesis of Chiral Epoxide Precursors

The asymmetric synthesis of chiral compounds often begins with readily available, enantiomerically pure starting materials, a strategy known as the "chiral pool" approach. mdpi.com This method leverages nature's vast repository of chiral molecules, such as amino acids or sugars, to introduce stereochemistry at the outset of a synthetic sequence. mdpi.comyoutube.com For the synthesis of chiral epoxides, precursors are designed and synthesized from these natural sources, embedding the required chirality that is carried through to the final product.

One common strategy involves the use of chiral auxiliaries. For instance, (R)-2-phenylglycinol can act as a chiral auxiliary in a Strecker reaction to create α-chiral products. nih.gov Another approach utilizes optically active amino acids like L-Serine methyl ester hydrochloride (L-SerOMe HCl), which serves as an affordable chiral pool starting material. mdpi.com A synthetic route can involve O-alkylation and N-alkylation of the serine derivative, followed by an intramolecular Friedel-Crafts ring-closing reaction and hydrogenation to yield a chiral intermediate with high enantiomeric excess. mdpi.com These chiral precursors, possessing a defined stereocenter, can then be transformed through various chemical steps into the target chiral epoxide.

Diastereoselective Control in Oxirane Formation and Reactions

The Darzens reaction, a condensation between a carbonyl compound (like acetone (B3395972) for the target molecule) and an α-halo ester (ethyl chloroacetate) in the presence of a base, is a direct method for forming α,β-epoxy esters, also known as glycidic esters. organic-chemistry.org This reaction proceeds in two main steps: an initial aldol-type addition to form a halohydrin intermediate, followed by an intramolecular SN2 reaction to close the oxirane ring. organic-chemistry.org The diastereoselectivity of the final product (the cis/trans ratio of the substituents on the epoxide ring) is determined during this process.

The stereochemical outcome can be influenced by the reaction conditions, including the choice of base and solvent. austinpublishinggroup.comresearchgate.net For example, in the synthesis of spiro-epoxyoxindoles via a Darzens-type reaction, a proposed mechanism involves the formation of two transient transition states, a cis-form and a trans-form, after the initial carbanion attack on the carbonyl group. beilstein-archives.org The subsequent intramolecular substitution then forms the spiro-oxirane framework, often with a preference for the trans configuration. beilstein-archives.org The development of diastereoselective Darzens reactions has been pursued using various catalysts, including tetrahexylammonium (B1222370) bromide under phase-transfer conditions. austinpublishinggroup.com However, a significant challenge in base-promoted Darzens reactions is the potential for hydrolysis of the resulting epoxy ester, especially the trans isomer, which can complicate product isolation and affect yields. researchgate.netnih.gov

Table 1: Diastereoselectivity in Darzens-type Reactions

| Substrate 1 | Substrate 2 | Catalyst/Base | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|

| 3-Methylbenzaldehyde | Chloroacetonitrile | Cinchona Alkaloid Derivative 4a / K₂CO₃ | 6.9:1 | austinpublishinggroup.com |

| Benzaldehyde | Chloroacetonitrile | Cinchona Alkaloid Derivative 4a / K₂CO₃ | 5.4:1 | austinpublishinggroup.com |

| 3-Chlorooxindoles | Aryl Aldehydes | Base (e.g., K₂CO₃) | up to 92:8 | beilstein-archives.org |

Enantioselective Transformations Using Chiral Catalysis

Achieving high enantioselectivity in the synthesis of chiral epoxides can be accomplished through catalytic asymmetric reactions. This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from an achiral starting material. youtube.com

One major strategy is the asymmetric epoxidation of a precursor α,β-unsaturated ester. Various catalytic systems have been developed for this purpose:

Chiral Dioxiranes: A fructose-derived ketone can catalyze the epoxidation of trans and trisubstituted α,β-unsaturated esters using Oxone as the oxidant, achieving high enantiomeric excesses (82-98% ee). scilit.com

Yttrium-Biaryldiol Complexes: A catalyst generated from Y(OiPr)₃, a chiral biphenyldiol ligand, and triphenylarsine (B46628) oxide effectively catalyzes the epoxidation of various α,β-unsaturated esters, yielding products with up to 99% ee. organic-chemistry.orgnih.gov For β-alkyl substituted substrates, a similar yttrium-BINOL catalyst provides high enantioselectivities (≤97% ee). nih.gov

Phase-Transfer Catalysis (PTC): Hybrid amide-based Cinchona alkaloids have been used as highly efficient phase-transfer catalysts for the epoxidation of α,β-unsaturated ketones, achieving excellent yields and enantioselectivities (up to >99% ee) with low catalyst loading (0.5 mol%). nih.gov

Peptide Catalysis: Oligopeptides containing chiral cyclic α-amino acids have been shown to catalyze the highly enantioselective epoxidation of α,β-unsaturated ketones. bohrium.com

A second strategy is the asymmetric Darzens reaction, where a chiral catalyst controls the stereochemistry of the condensation itself. Chiral phase-transfer catalysts, particularly those based on Cinchona alkaloids, are well-suited for this transformation because the reaction conditions typically involve an excess of an inorganic base. nih.gov Easily accessible 6'-OH cinchonium salts have been found to efficiently catalyze the reaction between α-chloro ketones and aldehydes to produce optically active chiral epoxides. nih.gov

Table 2: Enantioselective Catalytic Epoxidation of α,β-Unsaturated Carbonyls

| Catalyst System | Substrate Type | Oxidant | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Fructose-derived ketone | α,β-Unsaturated esters | Oxone | 82–98% | scilit.com |

| Yttrium-biphenyldiol complex | β-Aryl α,β-unsaturated esters | Cumene hydroperoxide | ≤99% | organic-chemistry.orgnih.gov |

| Yttrium-BINOL complex | β-Alkyl α,β-unsaturated esters | Cumene hydroperoxide | ≤97% | nih.gov |

| Amide-based Cinchona alkaloid | α,β-Unsaturated ketones | various | up to >99% | nih.gov |

| Chiral oligopeptide | α,β-Unsaturated ketones | various | High | bohrium.com |

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a powerful method for separating a racemic mixture by taking advantage of the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and an enantioenriched product. wikipedia.org

Hydrolytic Kinetic Resolution (HKR): A highly effective method for the resolution of terminal epoxides is the hydrolytic kinetic resolution (HKR) catalyzed by chiral (salen)Co(III) complexes. nih.govunipd.it This reaction uses water as a nucleophile and features a cooperative bimetallic mechanism where one cobalt complex acts as a Lewis acid to activate the epoxide, and a second delivers the hydroxide (B78521) nucleophile. nih.gov The HKR method is known for its exceptionally broad scope and high selectivity, affording both the unreacted epoxide and the resulting 1,2-diol product in highly enantioenriched form (often ≥99% ee). acs.org The catalyst is also recyclable, adding to the practical appeal of this method. unipd.it

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are widely used as catalysts for kinetic resolutions due to their high stereoselectivity. wikipedia.org For a substrate like Ethyl 3,3-dimethyloxirane-2-carboxylate, the ester functional group is a prime target for enzymatic resolution. Lipase-catalyzed transesterification or hydrolysis can selectively acylate or deacylate one enantiomer of a racemic mixture. nih.govnih.gov For example, lipases from Pseudomonas cepacia or Candida antarctica (such as Novozyme 435) are frequently used to resolve esters or alcohols, achieving very high enantiomeric ratios. nih.govnih.gov

Dynamic Kinetic Resolution (DKR): A limitation of standard kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by combining the fast, selective reaction of one enantiomer with a method for the in-situ racemization of the slower-reacting enantiomer. princeton.edumdpi.com This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiopure product. princeton.edu A common DKR strategy is the chemoenzymatic approach, which pairs a highly selective enzyme (like a lipase) for the resolution step with a metal catalyst (often ruthenium-based) to facilitate the racemization of the starting material. nih.gov This combination has been successfully applied to δ-hydroxy esters, achieving up to 99% ee and 92% conversion. nih.gov

Strategic Applications in the Synthesis of Advanced Organic Molecules

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereocenter and reactive functional groups in ethyl 3,3-dimethyloxirane-2-carboxylate makes it a significant chiral building block for the asymmetric synthesis of intricate molecules. nii.ac.jp The epoxide ring is susceptible to nucleophilic attack, leading to stereospecific ring-opening reactions that allow for the introduction of various functionalities with controlled stereochemistry. This characteristic is paramount in the synthesis of compounds where biological activity is dependent on a specific three-dimensional arrangement of atoms.

Access to Enantiopure Polyoxygenated Compounds

The synthesis of enantiopure polyoxygenated compounds, which are prevalent in many natural products with significant biological activities, often relies on the use of chiral epoxides. rsc.org Methodologies for the synthesis of polyoxygenated oxepanes and thiepanes, for instance, highlight the importance of such precursors. rsc.org While general strategies for creating these complex structures from various starting materials are well-documented, the specific application of this compound in this context provides a direct route to incorporating specific stereocenters and oxygenation patterns. The controlled opening of the epoxide ring by different nucleophiles can yield a variety of polyoxygenated motifs.

Formation of Substituted Heterocyclic Systems (e.g., furan (B31954), oxetane (B1205548) derivatives)

The construction of heterocyclic systems is a cornerstone of medicinal chemistry, and this compound serves as a valuable precursor for such syntheses.

Furan Derivatives: The synthesis of furan compounds, which are present in numerous biologically active molecules, can be achieved through various synthetic routes. nii.ac.jptechnoscienceacademy.comresearchgate.net General methods for furan synthesis often involve the cyclization of functionalized precursors. organic-chemistry.org For instance, the reaction of specific precursors can lead to the formation of polysubstituted furan-2,4-dicarboxylates. researchgate.net

Oxetane Derivatives: Oxetanes are four-membered cyclic ethers that have gained considerable interest as structural motifs in medicinal chemistry. nih.govnih.gov The synthesis of oxetanes can be challenging due to ring strain, but several methods have been developed, including intramolecular cyclizations and ring-expansion reactions of epoxides. nih.govacs.org The use of a rhodium-catalyzed O-H insertion and C-C bond-forming cyclization allows for the synthesis of a variety of substituted oxetanes. researchgate.net

Precursor in Natural Product Synthesis and Analogues

The structural motifs found in this compound are relevant to the synthesis of various natural products and their analogues. Epoxide-containing intermediates are crucial in the synthesis of many biologically active molecules. dntb.gov.uauctm.edu

Application in the Construction of Biologically Inspired Scaffolds

The development of biologically inspired scaffolds is a key area in drug discovery, aiming to create novel molecular frameworks with desired biological activities. dntb.gov.uauctm.edunih.gov The unique three-dimensional structure of this compound makes it an attractive starting material for the synthesis of such scaffolds. The ability to undergo a variety of chemical transformations allows for the generation of diverse molecular structures that can mimic the frameworks of natural products or present novel arrangements for biological screening. dntb.gov.uanih.gov

Advanced Analytical Characterization Techniques for Oxirane Esters

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like Ethyl 3,3-dimethyloxirane-2-carboxylate. researcher.life By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within the molecule can be determined.

The ¹H NMR spectrum provides information about the electronic environment of each proton. For this compound, distinct signals are expected for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the gem-dimethyl groups on the oxirane ring (two singlets, as they are diastereotopic), and the proton on the C2 carbon of the oxirane ring (a singlet).

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. mdpi.com Key signals would include those for the carbonyl carbon of the ester, the quaternary and tertiary carbons of the oxirane ring, the two carbons of the gem-dimethyl groups, and the carbons of the ethyl ester group. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Oxirane Ring CH | ¹H | ~3.1-3.4 | Singlet (s) |

| Oxirane Ring C(CH₃)₂ | ¹H | ~1.3-1.5 | Two Singlets (s) |

| Ester -OCH₂CH₃ | ¹H | ~4.1-4.3 | Quartet (q) |

| Ester -OCH₂CH₃ | ¹H | ~1.2-1.4 | Triplet (t) |

| Ester C=O | ¹³C | ~168-172 | - |

| Oxirane Ring C-O | ¹³C | ~58-62 | - |

| Oxirane Ring C(CH₃)₂ | ¹³C | ~55-60 | - |

| Ester -OCH₂CH₃ | ¹³C | ~60-62 | - |

| Oxirane Ring C(CH₃)₂ | ¹³C | ~20-25 | - |

| Ester -OCH₂CH₃ | ¹³C | ~14 | - |

| Note: These are approximate values based on typical chemical shifts for similar functional groups. Actual experimental values may vary. libretexts.orgorganicchemistrydata.orgst-andrews.ac.uk |

For stereochemical elucidation, advanced NMR techniques are critical. researcher.life Since this compound is chiral at the C2 position, determining its absolute configuration is important. Methods like the Mosher ester analysis can be employed. nih.govresearchgate.net This involves reacting the chiral molecule (after converting the ester to an alcohol) with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. nih.gov Comparative ¹H NMR analysis of these diastereomers allows for the deduction of the absolute configuration of the original stereocenter. nih.govresearchgate.net Furthermore, the application of anisotropic NMR data, like residual dipolar couplings (RDCs), has become a powerful method for establishing the relative configuration and conformation of complex molecules. researcher.life

Mass Spectrometry: Ion/Molecule Reactions and Fragmentation Analysis for Epoxide Functionality Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. libretexts.org For oxirane esters, chemical ionization (CI) mass spectrometry often produces a prominent quasi-molecular ion (M+1)⁺, which is useful for confirming the molecular weight. researchgate.net

Electron ionization (EI) mass spectrometry induces characteristic fragmentation patterns that provide structural clues. For this compound (MW: 144.17 g/mol ), fragmentation would likely involve cleavage of bonds adjacent to the functional groups. libretexts.orgmiamioh.edu

Key fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, M-45) and α-cleavage. libretexts.org The presence of the oxirane ring introduces specific fragmentation behaviors. A notable method for identifying epoxide functionalities involves gas-phase ion/molecule reactions. nih.govacs.org For instance, reacting the protonated analyte with trimethyl borate (B1201080) (TMB) in an ion trap mass spectrometer leads to specific addition and elimination products that are diagnostic for the epoxide group. nih.govacs.org Cleavage of the carbon-carbon bonds at the oxirane ring is a characteristic fragmentation pattern that helps to unequivocally identify epoxide isomers. nih.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure | Neutral Loss |

| 144 | [M]⁺ | - |

| 129 | [M - CH₃]⁺ | CH₃• |

| 115 | [M - C₂H₅]⁺ | C₂H₅• |

| 99 | [M - OC₂H₅]⁺ | OC₂H₅• |

| 71 | [M - COOC₂H₅]⁺ | COOC₂H₅• |

| 57 | [C(CH₃)₂CH]⁺ | C₃H₅O₂• |

| Note: This table represents potential fragmentation pathways based on general principles of mass spectrometry. libretexts.orgresearchgate.netnih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and its conformational isomers. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency, making IR spectroscopy an excellent tool for identifying the key structural motifs in this compound.

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group. csic.es The oxirane ring itself gives rise to several characteristic bands, including the ring "breathing" vibration, C-H stretching, and asymmetric ring stretching. acs.org The presence of these specific bands provides strong evidence for the oxirane ester structure. acs.org

Theoretical and experimental studies on substituted oxiranes show that conformational preferences can influence the vibrational spectra. nih.govresearchgate.net For flexible molecules, the analysis of spectral dependence on solvent polarity or temperature can help identify the presence of different rotational isomers (conformers). csic.es Comparing experimental spectra with those predicted by computational methods, such as Density Functional Theory (DFT), can aid in the assignment of vibrational modes and provide insight into the molecule's preferred conformation. nih.govmdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Ester C=O | Stretch | 1730-1750 | IR (strong) |

| Ester C-O | Stretch | 1150-1250 | IR (strong) |

| Oxirane C-H | Stretch | 3000-3060 | IR, Raman |

| Oxirane Ring | Asymmetric Stretch ("12µ band") | ~810-870 | IR (characteristic) |

| Oxirane Ring | Symmetric Stretch ("ring breathing") | ~1250 | IR, Raman (characteristic) |

| C-H (Alkyl) | Stretch | 2850-2970 | IR, Raman |

| Note: These are typical frequency ranges. csic.esacs.orgsci-hub.box The exact positions can be influenced by substitution and conformation. |

X-ray Crystallography: Structural Elucidation of Oxirane Derivatives and Absolute Configuration Determination

For a chiral molecule like this compound, single-crystal X-ray diffraction analysis of an enantiomerically pure sample allows for the determination of its absolute configuration. libretexts.orgacs.org By analyzing the diffraction pattern, a three-dimensional electron density map is generated, from which the exact spatial arrangement of the atoms can be modeled. nih.govrsc.org This provides an unambiguous assignment of the R or S configuration at the stereocenter (C2).

While a specific crystal structure for this compound is not widely reported in publicly accessible databases, the methodology remains the gold standard for such determinations. researchgate.net The ability to obtain a suitable single crystal of the compound is the primary prerequisite for this analysis. nih.gov The structural data obtained from X-ray crystallography serves as a benchmark for validating and refining molecular models derived from other analytical techniques and computational studies. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies of Oxirane Ester Systems

Spectroscopic Property Prediction and Correlation with Experimental DataThere are no published computational studies that predict the NMR, IR, or VUV spectra of Ethyl 3,3-dimethyloxirane-2-carboxylate and correlate these predictions with experimental findings.

Further research in the field of computational chemistry would be required to generate the specific data needed to populate these sections.

Conformational Analysis and Molecular Dynamics Simulations of Oxirane Systems

Computational chemistry provides indispensable tools for understanding the three-dimensional structures and dynamic behaviors of molecules, offering insights that are often difficult to obtain through experimental methods alone. For oxirane systems, such as this compound, theoretical studies are crucial for elucidating the conformational preferences and dynamic properties that influence their reactivity and interactions. Conformational analysis defines the energetically favorable spatial arrangements of atoms, while molecular dynamics (MD) simulations offer a view of the molecule's behavior over time.

Conformational Analysis

Conformational analysis is the study of the potential energy of a molecule as a function of the rotation about its single bonds. For this compound, the key sources of conformational isomerism, or the existence of rotamers, arise from the rotation around the single bond connecting the oxirane ring to the carboxylate group (C2-C=O) and the bonds within the ethyl ester moiety.

The oxirane ring itself is a strained three-membered heterocycle. While the ring is nearly planar, the substituents can have a significant impact on its electronic structure and reactivity. acs.orgnih.gov The primary focus of conformational analysis for this molecule is the orientation of the bulky ethyl carboxylate group relative to the oxirane ring. The rotation around the C2-C(carboxylate) bond leads to different spatial arrangements with varying steric and electronic interactions.

Theoretical calculations, often employing Density Functional Theory (DFT) methods, can be used to map the potential energy surface as a function of key dihedral angles. For substituted oxiranes, computational studies have shown that the presence and nature of substituents significantly influence conformational flexibility and stability. acs.orgnih.gov For instance, in related 3-aryloxirane-2-carboxylate derivatives, different conformers can be identified, and their relative energies calculated to determine the most stable, or ground-state, conformation. nih.gov

The stability of different conformers is governed by a balance of factors, including steric hindrance between the substituents on the oxirane ring and the ester group, as well as electronic effects like hyperconjugation. In this compound, the two methyl groups at the C3 position create significant steric bulk, which would influence the preferred orientation of the ethyl carboxylate group at the C2 position.

A typical conformational analysis involves scanning the dihedral angle of interest and calculating the energy at each step to identify energy minima (stable conformers) and energy maxima (transition states).

Table 1: Illustrative Conformational Energy Profile for a Generic Oxirane Ester This table presents hypothetical data based on typical findings for substituted oxirane esters to illustrate the concept.

| Conformer | Dihedral Angle (Ring-C2-C=O) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | Most stable conformer, C=O bond is opposite to the ring. |

| Transition State 1 | 120° | 4.5 | Eclipsed interaction between C=O and ring substituent. |

| Gauche | 60° | 1.5 | Local energy minimum, sterically less favorable than anti. |

| Transition State 2 | 0° | 5.0 | Fully eclipsed conformation, highest energy barrier. |

Molecular Dynamics Simulations

While conformational analysis provides a static picture of stable isomers, molecular dynamics (MD) simulations allow for the study of the dynamic evolution of a molecular system over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation in response to its environment (e.g., in a solvent or interacting with a biological macromolecule).

For oxirane systems, MD simulations are particularly useful for:

Exploring Conformational Space: MD can reveal the accessible conformations of the molecule at a given temperature and the timescales of transitions between them. This is more comprehensive than a simple potential energy scan. nih.gov

Solvent Effects: Simulations can explicitly model the interactions between the oxirane ester and solvent molecules, showing how the solvent influences conformational preferences.

Binding and Interaction Studies: In the context of biological activity, MD simulations are used to study the stability of a ligand, such as an oxirane derivative, when bound to a protein target. nih.gov

A recent study on 3-aryloxirane-2-carboxylate derivatives investigated their interaction with the enzyme cyclin-dependent kinase 1 (CDK1) using MD simulations. nih.gov The simulations were performed to assess the stability of the enzyme-ligand complexes predicted by molecular docking. Key parameters analyzed from the MD trajectories include the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues.

RMSD: This parameter measures the average deviation of atomic positions from a reference structure over time. A stable RMSD value for the complex suggests that the ligand remains bound in a stable pose.

RMSF: This indicates the fluctuation of each atom or residue around its average position, highlighting flexible regions of the protein or ligand.

The findings from such simulations can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds) that stabilize the complex. For example, the study on 3-aryloxirane-2-carboxylates demonstrated that the compounds formed stable complexes with the target enzyme. nih.gov

Table 2: Representative Data from a Molecular Dynamics Simulation of an Oxirane Ester-Protein Complex This table presents example data based on findings reported for similar systems to illustrate the outputs of MD simulations. nih.gov

| Simulation Parameter | Value/Observation | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | The duration over which the system's dynamics were simulated. |

| Complex RMSD | ~2.5 Å | The complex reached equilibrium and remained stable throughout the simulation. |

| Ligand RMSD | ~1.0 Å | The ligand showed minimal movement from its initial docked pose, indicating stable binding. |

| Key Hydrogen Bonds | Maintained >80% of simulation time | Specific, stable hydrogen bonding interactions contribute significantly to binding affinity. |

常见问题

Q. What are the key spectroscopic techniques for confirming the identity of Ethyl 3,3-dimethyloxirane-2-carboxylate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, the -NMR of the methyl-substituted oxirane analog (Methyl 2,3-dimethyloxirane-2-carboxylate) shows distinct peaks at δ 1.26 (s, 3H) and δ 1.45 (d, 3H), corresponding to methyl groups in the oxirane ring, while -NMR reveals carbonyl (δ 172.38) and quaternary carbons (δ 57.44–58.09) . Similar approaches apply to the ethyl ester variant, with adjustments for the ethyl group’s splitting patterns. Mass spectrometry (exact mass: 158.0943) and IR (C=O stretch ~1730 cm) further validate functional groups .

Q. How is this compound synthesized from α,β-unsaturated esters?

- Methodological Answer : Epoxidation of α,β-unsaturated esters using peracids (e.g., mCPBA) or hydrogen peroxide in acidic conditions is a common route. For example, methyl analogs achieve 55% yield via method D (specific conditions not detailed in evidence), with reaction times optimized to 20 minutes to minimize side reactions . Ethyl esters may require adjusted stoichiometry due to steric effects from the ethyl group. Purification typically involves distillation or chromatography, followed by recrystallization for enantiomeric purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) provides definitive stereochemical data. For instance, a related ethyl carboxylate compound (CHO) was analyzed using Mo Kα radiation (λ = 0.71073 Å) and refined to R = 0.065, confirming envelope conformations and dihedral angles between aromatic systems . Hydrogen bonding (e.g., O–H⋯O interactions) and torsional angles validate spatial arrangements . Discrepancies between computational models (DFT) and experimental data can be resolved via Hirshfeld surface analysis .

Q. What experimental strategies address low yields in the epoxidation of sterically hindered α,β-unsaturated esters?

- Methodological Answer : Steric hindrance from 3,3-dimethyl groups reduces electrophilic attack efficiency. Strategies include:

- Catalyst Optimization : Transition metal catalysts (e.g., Mn(III)-salen) enhance regioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) improve peracid stability.

- Temperature Control : Lower temperatures (0–5°C) suppress side reactions like ring-opening.

Evidence from methyl analogs shows reaction time adjustments (20 min vs. hours) significantly impact yield . DOE (Design of Experiments) can systematically evaluate variables like pH, temperature, and oxidant equivalents .

Q. How do electronic effects in the oxirane ring influence reactivity in nucleophilic ring-opening reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., ester at C2) polarize the oxirane ring, increasing susceptibility to nucleophiles. For example, the C–O bond lengths (1.43–1.47 Å) and Mulliken charge distribution (derived from DFT calculations) predict attack sites. Kinetic studies using -NMR to monitor ring-opening with amines or thiols reveal rate constants correlated with substituent electronic parameters (Hammett σ values) . Competing pathways (e.g., acid-catalyzed vs. base-catalyzed mechanisms) are distinguished by isotopic labeling (e.g., O in HO) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting NMR data for this compound derivatives in different solvents?

- Methodological Answer : Solvent-induced chemical shift variations (e.g., CDCl vs. DMSO-d) arise from differences in hydrogen bonding and polarity. For example, carbonyl carbons in CDCl appear at δ ~172, whereas DMSO-d may upfield-shift these due to solvation effects . Paramagnetic impurities or temperature fluctuations can also cause discrepancies. Cross-validation via COSY (correlation spectroscopy) and HSQC (heteronuclear single-quantum coherence) resolves ambiguities in splitting patterns .

Methodological Tools

Q. Which computational methods predict the thermodynamic stability of this compound conformers?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Gibbs free energy differences between conformers. For bicyclic ethers, torsional scans (0–360°) identify energy minima, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative stabilization . Solvent effects are modeled using the Polarizable Continuum Model (PCM), with ethanol as a common solvent (ε = 24.55) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。